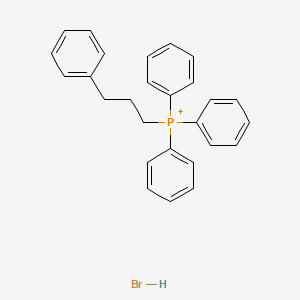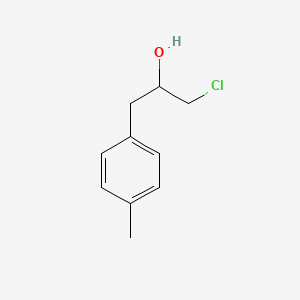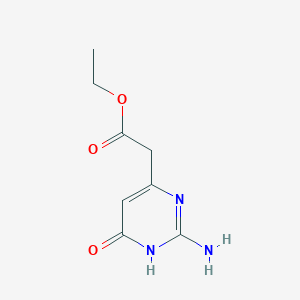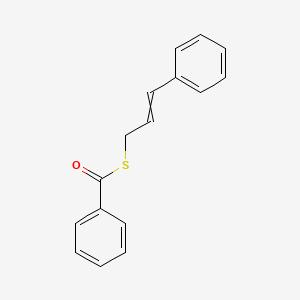
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide is a phosphonium salt that is widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is often used as a source of triphenylphosphine, a common ligand in coordination chemistry and a reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with 3-phenylpropyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Various reduced forms depending on the specific reaction.
Substitution: Substituted phosphonium salts.
科学的研究の応用
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a ligand in coordination chemistry.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of triphenyl(3-phenylpropyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common ligand and reagent in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide is unique due to its specific structure, which includes a 3-phenylpropyl group. This structural feature imparts distinct reactivity and properties compared to other triphenylphosphine derivatives .
特性
分子式 |
C27H27BrP+ |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
triphenyl(3-phenylpropyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1; |
InChIキー |
RPUZOJFXAPSSJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)

